(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 2,6-dimethylphenyl group and a 3,4,5-trimethoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have been found to show affinity to alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profiles .
Result of Action
Similar compounds have been found to have potential therapeutic applications in various neurological conditions .
Action Environment
The environment can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has been found to interact with α receptors . These interactions suggest that the compound may have α receptor blocking activity .
Cellular Effects
It is known that similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that similar compounds have shown affinity for α1-adrenergic receptors .
Temporal Effects in Laboratory Settings
Similar compounds have been studied in laboratory settings, where they were incubated at 37°C for 10 minutes .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 2,6-dimethylphenylpiperazine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)ethanone
- (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)propanone
Uniqueness
(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain receptors. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapies.
Properties
IUPAC Name |
[4-(2,6-dimethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-15-7-6-8-16(2)20(15)23-9-11-24(12-10-23)22(25)17-13-18(26-3)21(28-5)19(14-17)27-4/h6-8,13-14H,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXWONZJQBOHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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